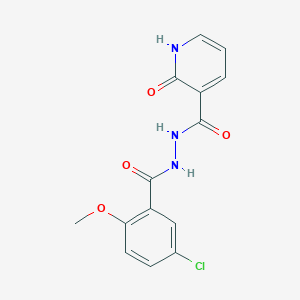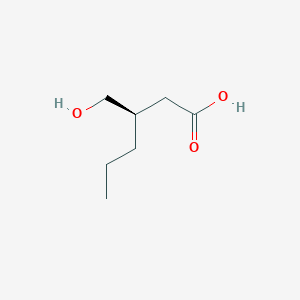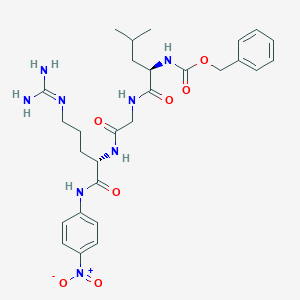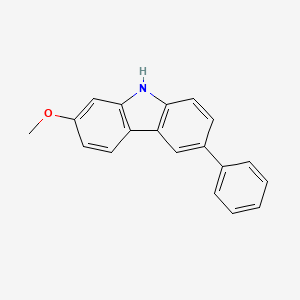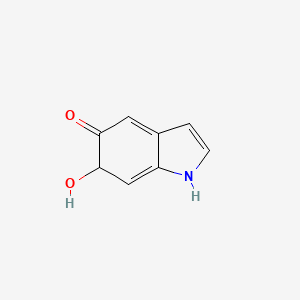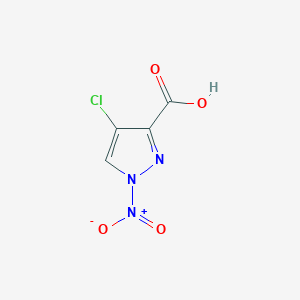
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of pyrazole derivatives. One common method includes the reaction of pyrazole with nitric acid and sulfuric acid, resulting in the formation of the nitro group at the 4-position . The reaction conditions often require careful control of temperature and concentration to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: Contains a methyl ester group instead of the carboxylic acid.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Contains additional functional groups such as sulfonamide and methoxycarbonyl.
Uniqueness
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H2ClN3O4 |
|---|---|
Poids moléculaire |
191.53 g/mol |
Nom IUPAC |
4-chloro-1-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1-7(8(11)12)6-3(2)4(9)10/h1H,(H,9,10) |
Clé InChI |
QQIGNVJUYXZTRW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1[N+](=O)[O-])C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


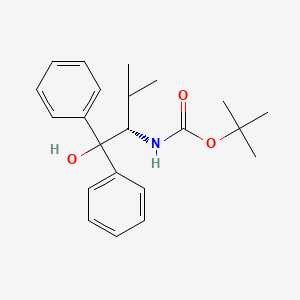
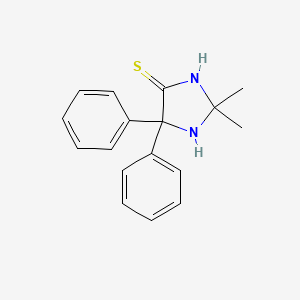
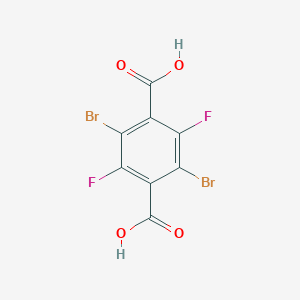

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

